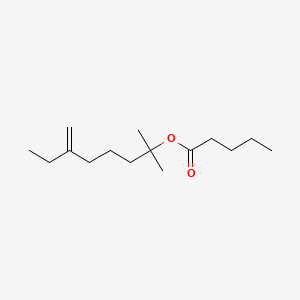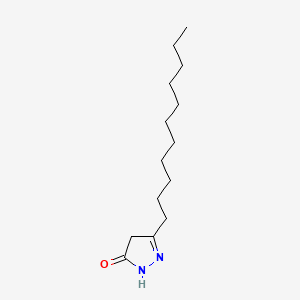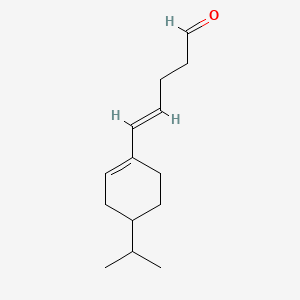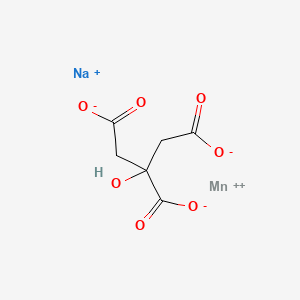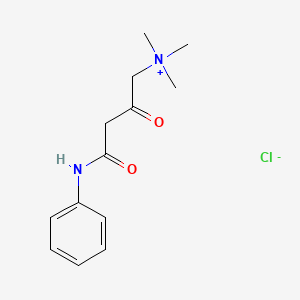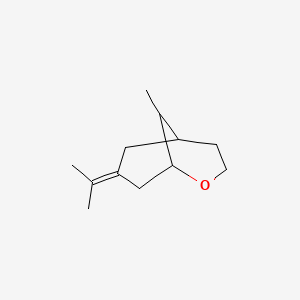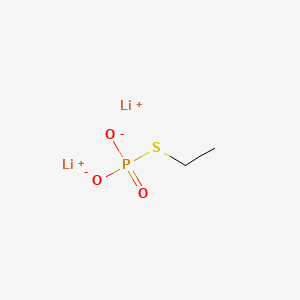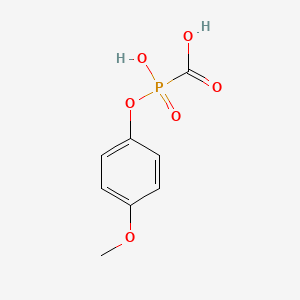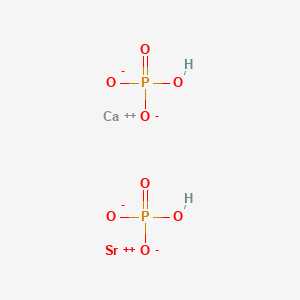
Phosphoric acid, calcium strontium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, calcium strontium salt is a compound that combines the properties of phosphoric acid with calcium and strontium ions. This compound is of interest due to its potential applications in various fields, including materials science, biology, and medicine. The presence of both calcium and strontium ions can enhance the biological and chemical properties of the compound, making it useful for a range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoric acid, calcium strontium salt can be synthesized through various methods. One common approach involves the reaction of calcium hydroxide and strontium hydroxide with phosphoric acid. The reaction typically occurs in an aqueous medium, and the resulting product is filtered and dried to obtain the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-purity raw materials and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as precipitation, filtration, and drying to achieve the desired purity and particle size.
Chemical Reactions Analysis
Types of Reactions: Phosphoric acid, calcium strontium salt can undergo various chemical reactions, including:
Neutralization Reactions: Reacts with acids and bases to form salts and water.
Precipitation Reactions: Forms insoluble precipitates when reacted with certain reagents.
Complexation Reactions: Forms complexes with other metal ions.
Common Reagents and Conditions:
Acids and Bases: Reacts with hydrochloric acid, sulfuric acid, sodium hydroxide, and potassium hydroxide.
Temperature and pH: Reactions may require specific temperature and pH conditions to proceed efficiently.
Major Products Formed:
Calcium Phosphate: Formed when reacted with phosphoric acid.
Strontium Phosphate: Formed when reacted with phosphoric acid.
Scientific Research Applications
Phosphoric acid, calcium strontium salt has a wide range of scientific research applications, including:
Bone Tissue Engineering: Used as a biomaterial for bone regeneration due to its biocompatibility and osteoconductive properties.
Drug Delivery Systems: Acts as a carrier for therapeutic agents, enhancing their stability and bioavailability.
Dental Applications: Used in dental cements and restorative materials to improve mechanical properties and biocompatibility.
Industrial Catalysts: Serves as a catalyst in various chemical reactions, including polymerization and oxidation processes.
Mechanism of Action
The mechanism of action of phosphoric acid, calcium strontium salt involves the interaction of calcium and strontium ions with biological tissues. These ions can enhance bone metabolism, promote osteoblast proliferation, and stimulate tissue regeneration. The compound may interact with molecular targets such as the Wnt/β-catenin pathway, BMP-2, Runx2, and ERK signaling pathways, which are involved in bone formation and repair .
Comparison with Similar Compounds
Phosphoric acid, calcium strontium salt can be compared with other similar compounds, such as:
Calcium Phosphate: Primarily used in bone tissue engineering and dental applications.
Strontium Phosphate: Known for its bone regenerative properties and used in similar applications as calcium phosphate.
Hydroxyapatite: A naturally occurring mineral form of calcium apatite, widely used in biomedical applications.
Uniqueness: The combination of calcium and strontium ions in this compound provides unique properties that enhance its effectiveness in bone tissue engineering and other biomedical applications. The presence of strontium ions can further stimulate bone formation and inhibit bone resorption, making it a valuable compound for various medical and industrial uses .
Properties
CAS No. |
33636-14-5 |
|---|---|
Molecular Formula |
CaH2O8P2Sr |
Molecular Weight |
319.66 g/mol |
IUPAC Name |
calcium;strontium;hydrogen phosphate |
InChI |
InChI=1S/Ca.2H3O4P.Sr/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);/q+2;;;+2/p-4 |
InChI Key |
IDTSARYDVQBDSQ-UHFFFAOYSA-J |
Canonical SMILES |
OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Ca+2].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




